cIAP1 Ligand-Linker Conjugates 16 is a specialized chemical compound designed for use in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative molecules that facilitate targeted protein degradation. This compound specifically engages with E3 ubiquitin ligases, particularly cIAP1 (cellular inhibitor of apoptosis protein 1), to promote the degradation of target proteins. The development of cIAP1 Ligand-Linker Conjugates 16 stems from the need for more effective therapeutic agents in cancer treatment, where the inhibition of anti-apoptotic proteins like cIAP1 can enhance apoptosis in cancer cells .
cIAP1 Ligand-Linker Conjugates 16 is classified as a ligand-linker conjugate within the broader category of E3 ligase ligands. Its chemical structure is defined by a molecular formula of C29H37N9O5S and a molecular weight of 623.73 g/mol, with a specific CAS number of 2143956-63-0 . This compound is primarily sourced from chemical suppliers specializing in research chemicals and is utilized extensively in biochemical research and drug discovery.
The synthesis of cIAP1 Ligand-Linker Conjugates 16 involves multiple steps, typically starting from commercially available precursors. The process includes:
The molecular structure of cIAP1 Ligand-Linker Conjugates 16 features a central scaffold that includes:
The compound's detailed structural data includes:
This structure enables it to function effectively in targeted protein degradation pathways, specifically by recruiting E3 ligases to facilitate ubiquitination of target proteins .
cIAP1 Ligand-Linker Conjugates 16 participates in several critical chemical reactions:
The mechanism of action for cIAP1 Ligand-Linker Conjugates 16 involves:
The physical properties of cIAP1 Ligand-Linker Conjugates 16 include:
Chemical properties such as solubility, boiling point, and melting point remain unspecified but are critical for practical applications in laboratory settings.
cIAP1 Ligand-Linker Conjugates 16 has significant applications in scientific research and drug development:
Targeted protein degradation (TPD) represents a paradigm shift from traditional occupancy-based inhibition to event-driven destruction of disease-causing proteins. Proteolysis-Targeting Chimeras (PROTACs), first conceptualized in 2001, are heterobifunctional molecules comprising a target protein ligand, an E3 ubiquitin ligase ligand, and a connecting linker [4] [5]. Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) emerged as a specialized subclass of PROTACs that exploit Inhibitor of Apoptosis Proteins (IAPs) as E3 ligases [2] [4]. While early PROTACs utilized peptidic structures with limited cell permeability, advancements culminated in small-molecule degraders like cIAP1 Ligand-Linker Conjugates 16, which exhibit optimized pharmacokinetic properties and degradation efficiency. SNIPER technology specifically leverages IAP overexpression in cancer cells, enabling selective degradation of oncoproteins while simultaneously depleting anti-apoptotic IAP reserves [2] [10].
Table 1: Evolution of Key Protein Degradation Technologies
Generation | Time Period | Key Characteristics | Representative E3 Ligands | Limitations |
---|---|---|---|---|
Peptide-based PROTACs | 2001 | Peptide E3 ligands, low cell permeability | β-TrCP, VHL peptide | Poor bioavailability |
Small-molecule PROTACs | 2008–2015 | Non-peptidic E3 ligands | MDM2, CRBN, VHL | Hook effect at high concentrations |
SNIPERs | 2010–present | IAP family E3 ligase recruitment | Bestatin, LCL-161, MV1 derivatives | Dual degradation of target and IAPs |
Controllable PROTACs | 2018–present | Light/phosphorylation activation | Various | Tissue penetration challenges |
E3 ubiquitin ligases confer substrate specificity within the ubiquitin-proteasome system (UPS), a hierarchical enzymatic cascade involving:
cIAP1 (cellular Inhibitor of Apoptosis Protein 1) belongs to the RING-type E3 ligase family, characterized by a Really Interesting New Gene (RING) domain that directly mediates ubiquitin transfer from E2 enzymes to substrates [3] [6]. Unlike HECT-type E3s, RING ligases like cIAP1 do not form transient thioester intermediates with ubiquitin. Instead, they function as scaffolds that facilitate direct ubiquitin transfer [3]. cIAP1 primarily generates K48-linked polyubiquitin chains that target substrates for 26S proteasomal degradation, though it can also produce K63-linked chains involved in non-proteolytic signaling [3] [9].
Table 2: Ubiquitination Mechanisms of Major E3 Ligase Types
E3 Ligase Type | Catalytic Mechanism | Representatives | Ubiquitin Transfer | Substrate Examples |
---|---|---|---|---|
RING (cIAP1) | Direct E2→substrate transfer | cIAP1, MDM2, BRCA1 | No E3-ubiquitin intermediate | Caspases, RIPK1 |
HECT | E2→E3→substrate transfer | NEDD4, HACE1 | Cysteine-dependent thioester intermediate | PTEN, TGFBR |
RBR | Hybrid RING/HECT mechanism | Parkin, HOIP | RING1-RING2 cooperation | α-synuclein, NEMO |
cIAP1 (encoded by the BIRC2 gene) exhibits dual functionality in oncology: as a regulator of apoptosis and as an E3 ubiquitin ligase. It is frequently overexpressed in hematological malignancies (e.g., multiple myeloma) and solid tumors, where it promotes cancer cell survival through [2] [4] [7]:
The structural architecture of cIAP1 includes three critical domains:
cIAP1 Ligand-Linker Conjugates 16 (CAS 2143956-63-0) incorporates a bestatin-derived cIAP1 ligand linked to a target protein-binding moiety via a chemical spacer. This configuration enables the compound to hijack cIAP1's E3 ligase activity toward non-native substrates, resulting in their polyubiquitination and proteasomal degradation [1] [2] [8]. The conjugate's molecular formula (C₂₉H₃₇N₉O₅S) and weight (623.73 g/mol) reflect its optimization for cell permeability and ternary complex formation [1] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: